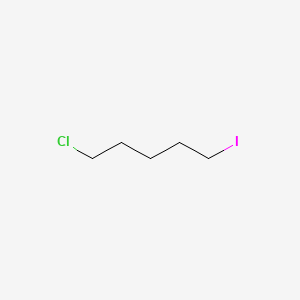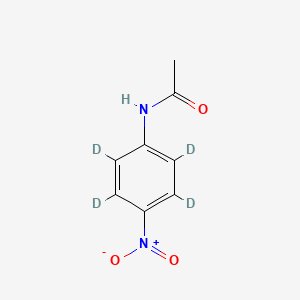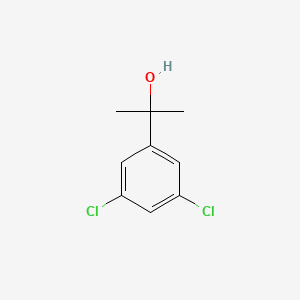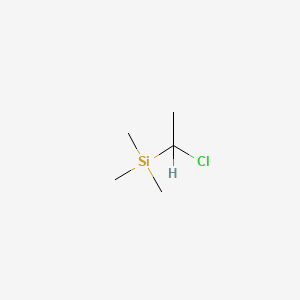
3-(Trifluoromethyl)thiophenol
Overview
Description
3-(Trifluoromethyl)thiophenol is an organic compound with the molecular formula C7H5F3S. It is also known by other names such as 3-trifluoromethyl benzenethiol and 3-mercaptobenzotrifluoride . This compound is characterized by the presence of a trifluoromethyl group (-CF3) attached to a thiophenol moiety, which imparts unique chemical properties.
Mechanism of Action
Target of Action
It is known that thiophenols, in general, have a relatively high acidity and can be easily ionized, especially in polar solvents .
Mode of Action
The mode of action of 3-(Trifluoromethyl)thiophenol involves its interaction with its targets through a process known as electrophilic trifluoromethylthiolation . This process involves the conversion of thiols to the corresponding trifluoromethyl disulfides .
Biochemical Pathways
The process of electrophilic trifluoromethylthiolation, which this compound is involved in, suggests that it may play a role in the formation of disulfide bonds, which are crucial for the structure and function of many proteins .
Pharmacokinetics
It is known that the compound is a liquid at room temperature , which may influence its bioavailability.
Result of Action
It is known that the compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is sensitive to air , suggesting that it may degrade or react in the presence of oxygen. Furthermore, the compound is volatile , which means it can evaporate easily from all surfaces, potentially affecting its stability and efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Trifluoromethyl)thiophenol can be achieved through various methods. One common approach involves the electrophilic trifluoromethylthiolation of thiols using trifluoromethanesulfenamide . This method is highly selective and effective, promoting the formation of trifluoromethyl disulfides under metal-free and acid-promoted conditions.
Another method involves the reaction of thiophenol with trifluoromethyl phenyl sulfone under visible light irradiation, which facilitates the S-trifluoromethylation of thiophenols . This reaction proceeds through the formation of electron donor-acceptor complexes and single electron transfer mechanisms.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-(Trifluoromethyl)thiophenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form trifluoromethyl disulfides.
Reduction: Reduction reactions can convert the compound into different thiol derivatives.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of various substituted thiophenols.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoromethanesulfenamide, trifluoromethyl phenyl sulfone, and sodium trifluoromethanesulfinate . Reaction conditions often involve the use of visible light irradiation, acid promotion, and metal-free environments.
Major Products Formed
The major products formed from these reactions include trifluoromethyl disulfides, substituted thiophenols, and other thiol derivatives .
Scientific Research Applications
3-(Trifluoromethyl)thiophenol has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is utilized in the study of biological systems, particularly in the investigation of enzyme mechanisms and protein interactions.
Medicine: It serves as a precursor for the synthesis of pharmaceuticals and biologically active compounds.
Industry: The compound finds applications in the production of agrochemicals, dyes, and advanced materials .
Comparison with Similar Compounds
Similar Compounds
3,5-Bis(trifluoromethyl)thiophenol: This compound has two trifluoromethyl groups attached to the thiophenol moiety, enhancing its reactivity and lipophilicity.
Trifluoromethyl phenyl sulfone: Used as a trifluoromethylating agent, it shares similar reactivity patterns with 3-(Trifluoromethyl)thiophenol.
Uniqueness
This compound is unique due to its single trifluoromethyl group, which provides a balance between reactivity and stability. This makes it a versatile reagent in various chemical reactions and applications .
Properties
IUPAC Name |
3-(trifluoromethyl)benzenethiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3S/c8-7(9,10)5-2-1-3-6(11)4-5/h1-4,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCURCOWZQJIUGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40239539 | |
| Record name | 3-(Trifluoromethyl)thiophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40239539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
937-00-8 | |
| Record name | 3-(Trifluoromethyl)thiophenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000937008 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 937-00-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88281 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(Trifluoromethyl)thiophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40239539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(Trifluoromethyl)benzenethiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


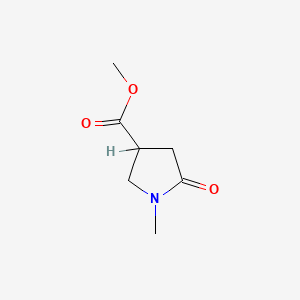


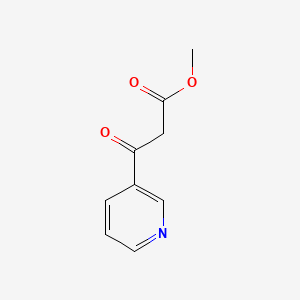
![Dimethyl [1,1'-biphenyl]-2,4'-dicarboxylate](/img/structure/B1345563.png)
